

# Application Notes and Protocols: Chiral Anion Phase-Transfer Catalysis with BINAM Derivatives

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## Compound of Interest

Compound Name: 1,1'-Binaphthyl-2,2'-diamine

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This document provides detailed application notes and experimental protocols for the use of BINAM (**1,1'-binaphthyl-2,2'-diamine**) derivatives as precursors to chiral phosphoric acid catalysts in anion phase-transfer catalysis. This methodology has proven particularly effective in the enantioselective  $\alpha$ -amination of carbonyl compounds, offering a powerful tool for the synthesis of chiral amines and amino acid derivatives.

## Introduction to Chiral Anion Phase-Transfer Catalysis

Chiral anion phase-transfer catalysis is an effective strategy in asymmetric synthesis.[1] In this approach, a chiral anion forms a lipophilic ion pair with a cation, shuttling it into an organic phase where it can react with a nucleophile.[2] The chiral environment created by the anion induces enantioselectivity in the reaction.[3] BINAM-derived phosphoric acids have emerged as a privileged class of catalysts for this purpose.[4] Their unique steric and electronic properties, stemming from the C<sub>2</sub>-symmetric binaphthyl backbone, allow for high levels of stereocontrol.[5]

A key application of this catalytic system is the  $\alpha$ -amination of carbonyl compounds using aryldiazonium salts as the nitrogen source.[3][6] The BINAM-derived phosphate anion exchanges with the counterion of the aryldiazonium salt, generating a chiral, reactive diazonium ion pair in the organic phase.[3] This ion pair then reacts with an enolate or enamine

derived from the carbonyl substrate to afford the  $\alpha$ -aminated product with high enantiomeric excess.[3][6]

## Applications: Enantioselective $\alpha$ -Amination of Carbonyl Compounds

The  $\alpha$ -amination of ketones and related compounds provides direct access to valuable chiral  $\alpha$ -amino ketones, which are precursors to  $\alpha$ -amino acids and other biologically active molecules. [6] The use of BINAM-derived phosphoric acids as phase-transfer catalysts has enabled highly enantioselective versions of this transformation.[6]

### Data Presentation

The following tables summarize the performance of a BINAM-derived phosphoric acid catalyst in the  $\alpha$ -amination of various carbonyl compounds.

Table 1: Optimization of the Enantioselective  $\alpha$ -Amination Reaction[6]

Entry	Catalyst (mol%)	Solvent	Base	Conversion (%)	ee (%)
1	10	Toluene	NaH	>95	85
2	10	MTBE	NaH	>95	90
3	10	Cyclohexane	NaH	>95	92
4	5	Cyclohexane	NaH	>95	92
5	10	Cyclohexane	K <sub>2</sub> CO <sub>3</sub>	<10	-
6	10	Cyclohexane	Na <sub>2</sub> CO <sub>3</sub>	<10	-
7	10	Cyclohexane	NaHCO <sub>3</sub>	<10	-

Conditions: Indanone substrate (1 equiv.), catalyst, base (6 equiv.), PhN<sub>2</sub>BF<sub>4</sub> (1.2 equiv.), solvent (0.025 M), rt, 2–24 h. Conversion based on consumption of starting material as determined by <sup>1</sup>H NMR. Enantiomeric excess determined by chiral phase HPLC.

Table 2: Substrate Scope for the Enantioselective  $\alpha$ -Amination<sup>[6]</sup>

Substrate	Product	Yield (%)	ee (%)
1-Indanone	2-(phenyldiazenyl)-1-indanone	85	92
5-Methoxy-1-indanone	5-Methoxy-2-(phenyldiazenyl)-1-indanone	88	93
5-Bromo-1-indanone	5-Bromo-2-(phenyldiazenyl)-1-indanone	82	91
Benzosuberone	2-(phenyldiazenyl)benzo suberone	78	96
$\beta$ -Ketoamide	N,N-diethyl-2-oxo-2-phenyl-3-(phenyldiazenyl)propanamide	91	90

Conditions: Nucleophile (1 equiv.), BINAM-derived catalyst (10 mol%), NaH (6 equiv.), ArN<sub>2</sub>BF<sub>4</sub> (1.2 equiv.), Cyclohexane or MTBE (0.025 M).

## Experimental Protocols

### General Protocol for the Enantioselective $\alpha$ -Amination of Indanones

This protocol is a general procedure based on the available literature.<sup>[6]</sup>

Materials:

- Indanone substrate
- BINAM-derived phosphoric acid catalyst

- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Aryldiazonium tetrafluoroborate
- Anhydrous cyclohexane or MTBE
- Standard glassware for organic synthesis
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- To an oven-dried reaction vial under an inert atmosphere, add the BINAM-derived phosphoric acid catalyst (0.10 equiv.).
- Add the indanone substrate (1.0 equiv.) to the vial.
- Add anhydrous cyclohexane or MTBE (to make a 0.025 M solution).
- Stir the mixture at room temperature.
- In a separate vial, weigh the sodium hydride (6.0 equiv.) and the aryldiazonium tetrafluoroborate (1.2 equiv.).
- Add the sodium hydride and aryldiazonium tetrafluoroborate to the reaction mixture in portions over 10 minutes.
- Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
- Upon completion, quench the reaction by carefully adding saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the desired  $\alpha$ -aminated product.
- Determine the enantiomeric excess of the product by chiral phase HPLC analysis.

## Synthesis of a BINAM-derived Phosphoric Acid Catalyst

This is a general procedure for the synthesis of a BINAM-derived phosphoric acid.

Materials:

- (R)- or (S)-**1,1'-Binaphthyl-2,2'-diamine** ((R)- or (S)-BINAM)
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Substituted phenol (e.g., 2,4,6-triisopropylphenol)
- Triethylamine ( $\text{NEt}_3$ )
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (HCl)

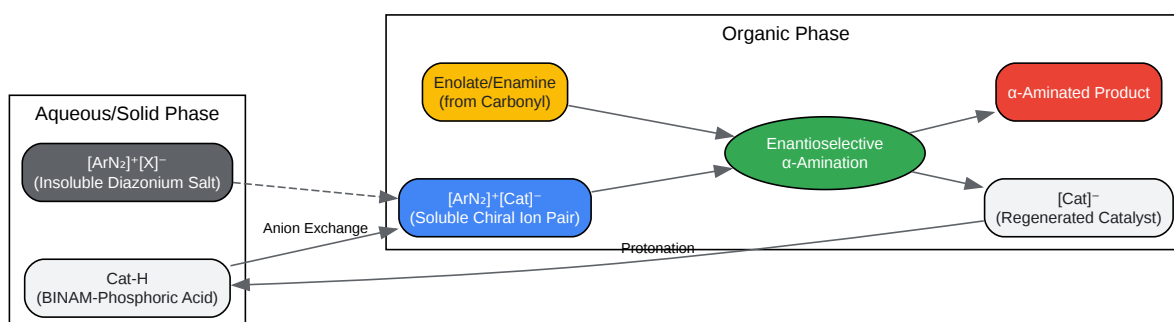
Procedure:

- **Phosphorylation:** In a flame-dried flask under an inert atmosphere, dissolve (R)-BINAM (1.0 equiv.) and triethylamine (2.2 equiv.) in anhydrous DCM. Cool the solution to 0 °C and add phosphorus oxychloride (1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
- **Hydrolysis:** Cool the reaction mixture to 0 °C and slowly add water to hydrolyze the intermediate. Stir for 1 hour.
- **Esterification:** To the same flask, add the substituted phenol (2.2 equiv.) and triethylamine (2.2 equiv.). Stir at room temperature for 24 hours.
- **Workup:** Wash the reaction mixture with 1 M HCl, then with brine. Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$  and concentrate in vacuo.

- Purification: Purify the crude product by flash column chromatography to yield the BINAM-derived phosphoric acid.

## Visualizations

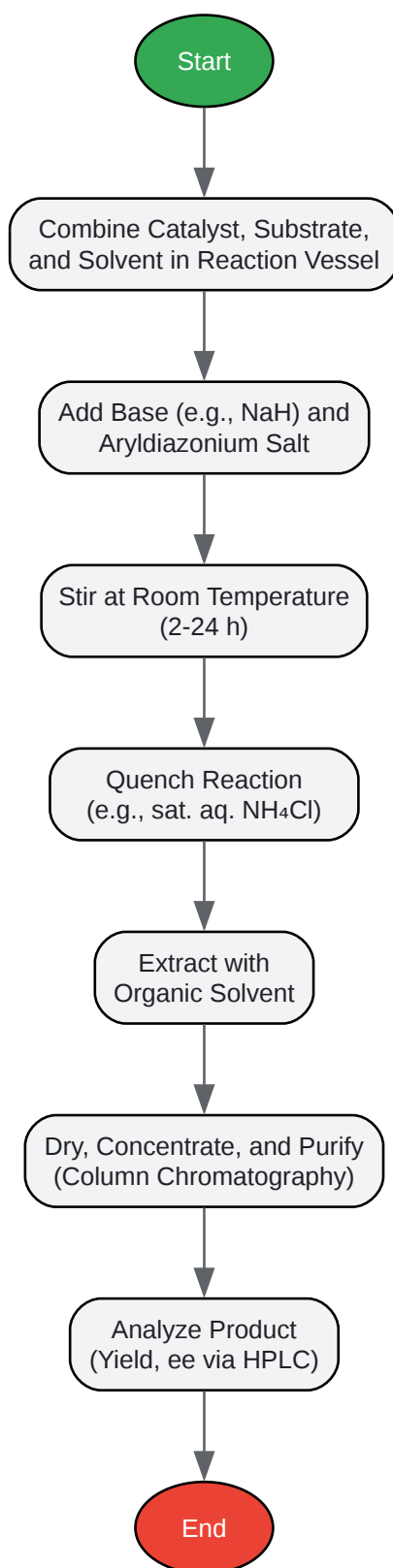
### Catalytic Cycle



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Caption: Proposed catalytic cycle for chiral anion phase-transfer amination.

## Experimental Workflow



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Caption: General experimental workflow for  $\alpha$ -amination.

## Conclusion

Chiral anion phase-transfer catalysis using BINAM-derived phosphoric acids represents a robust and highly effective method for the enantioselective synthesis of valuable chiral molecules. The  $\alpha$ -amination of carbonyl compounds is a prime example of the power of this approach, providing access to enantioenriched  $\alpha$ -amino acid precursors with high yields and excellent enantioselectivities under mild reaction conditions. The operational simplicity and broad substrate scope make this a valuable tool for researchers in both academic and industrial settings, particularly in the field of drug discovery and development. Further exploration of different BINAM derivatives and their applications in other asymmetric transformations is an active area of research with the potential to uncover new and powerful synthetic methodologies.

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